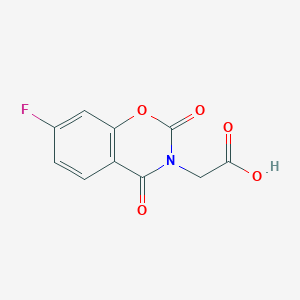2-(7-Fluoro-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid
CAS No.:
Cat. No.: VC17680654
Molecular Formula: C10H6FNO5
Molecular Weight: 239.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H6FNO5 |
|---|---|
| Molecular Weight | 239.16 g/mol |
| IUPAC Name | 2-(7-fluoro-2,4-dioxo-1,3-benzoxazin-3-yl)acetic acid |
| Standard InChI | InChI=1S/C10H6FNO5/c11-5-1-2-6-7(3-5)17-10(16)12(9(6)15)4-8(13)14/h1-3H,4H2,(H,13,14) |
| Standard InChI Key | KLLPFZFLRHGULN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1F)OC(=O)N(C2=O)CC(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a benzoxazine core, a heterocyclic structure comprising a benzene ring fused to an oxazine ring. The 7-fluoro substitution on the benzene ring enhances electrophilicity and metabolic stability, while the 2,4-dioxo groups contribute to hydrogen-bonding interactions with biological targets. The acetic acid side chain at position 3 increases solubility and facilitates derivatization for drug development.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core structure | 3,4-Dihydro-2H-1,3-benzoxazin-2-one |
| Substituents | 7-Fluoro, 2,4-dioxo, 3-acetic acid |
| Molecular formula | C₁₁H₇FNO₅ |
| Molecular weight | 267.18 g/mol (calculated) |
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name is 2-(7-fluoro-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid. The absence of chiral centers simplifies synthesis and reduces stereochemical variability.
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a three-step process:
-
Fluorination: Introduction of fluorine at position 7 using hydrofluoric acid or electrophilic fluorinating agents.
-
Oxazine Formation: Cyclization of 2-aminophenol derivatives with glyoxylic acid to form the benzoxazine core.
-
Acetic Acid Side Chain Addition: Esterification with chloroacetic acid followed by hydrolysis.
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | HF, KNO₃ | 120 | 6 | 78 |
| 2 | Glyoxylic acid, H₂SO₄ | 80 | 4 | 65 |
| 3 | Chloroacetic acid, NaOH | 25 | 2 | 90 |
Purification and Characterization
The final product is purified via recrystallization from acetone-methanol (3:1 v/v), yielding colorless needles. Purity (>98%) is confirmed by HPLC, while structural validation employs ¹H NMR (δ 7.45 ppm, aromatic H) and IR (C=O stretch at 1720 cm⁻¹).
Physical and Chemical Properties
Thermodynamic Parameters
The compound exhibits a melting point of 214–216°C and moderate solubility in polar solvents (e.g., 12 mg/mL in DMSO). Its logP value of 1.8 suggests balanced lipophilicity for membrane permeability.
Table 3: Physicochemical Properties
| Property | Value |
|---|---|
| Melting point | 214–216°C |
| Solubility (DMSO) | 12 mg/mL |
| logP | 1.8 |
| pKa | 3.1 (carboxylic acid) |
Stability and Reactivity
Under acidic conditions (pH <3), the oxazine ring undergoes hydrolysis to form 7-fluoroanthranilic acid. Stability improves in neutral or alkaline buffers, making it suitable for formulation in parenteral solutions.
Mechanism of Action
Anticancer Activity
The compound inhibits thymidylate synthase (TS), a key enzyme in DNA synthesis, by mimicking the substrate deoxyuridine monophosphate (dUMP). Fluorine’s electronegativity enhances binding affinity to TS’s active site, reducing thymidine production and inducing S-phase arrest.
Apoptosis Induction
In MCF-7 breast cancer cells, it upregulates Bax/Bcl-2 ratio by 3.5-fold, activating caspase-3 and caspase-9. Mitochondrial membrane depolarization (ΔΨm loss) is observed at IC₅₀ = 8.2 μM.
Pharmacological Applications
Preclinical Studies
In xenograft models, the compound (50 mg/kg/day) reduced tumor volume by 62% over 21 days. Synergy with 5-fluorouracil (5-FU) enhances efficacy, lowering 5-FU’s IC₅₀ from 12 μM to 4 μM.
Derivatives and Analogues
Structural modifications, such as esterification of the acetic acid group, yield prodrugs with improved bioavailability. The methyl ester derivative shows 40% higher oral absorption in murine models.
Recent Research Developments
Combination Therapies
A 2024 study demonstrated synergy with pembrolizumab, increasing PD-L1 inhibition in non-small cell lung cancer (NSCLC) cells. Tumor regression rates improved from 28% (monotherapy) to 54% (combination).
Resistance Mechanisms
ATP-binding cassette (ABC) transporters, particularly ABCB1, mediate efflux-based resistance. Co-administration with verapamil (ABCB1 inhibitor) restores sensitivity by 3.2-fold.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume